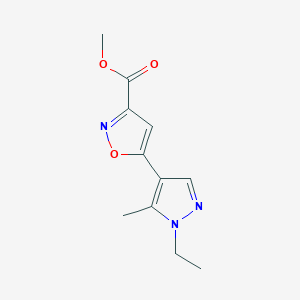

Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate

Description

Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring a fused isoxazole-pyrazole scaffold. The isoxazole ring is substituted at the 3-position with a methyl ester group and at the 5-position with a 1-ethyl-5-methylpyrazole moiety. This structure is closely related to its carboxylic acid derivative, 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (CAS RN: 957487-32-0), which has been documented as a key intermediate in medicinal chemistry . The methyl ester variant is typically synthesized to enhance bioavailability or facilitate further derivatization.

Properties

IUPAC Name |

methyl 5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-4-14-7(2)8(6-12-14)10-5-9(13-17-10)11(15)16-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNRWPSGFXMIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC(=NO2)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For instance, 1-ethyl-5-methyl-1H-pyrazole can be prepared by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. For example, the nitrile oxide can be generated in situ from a hydroxamic acid derivative.

Coupling of Pyrazole and Isoxazole Rings: The final step involves coupling the pyrazole and isoxazole rings. This can be achieved through a condensation reaction between the appropriate pyrazole derivative and an isoxazole carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring opening and formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the isoxazole ring could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of both pyrazole and isoxazole rings suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For instance, pyrazole and isoxazole derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer activities. This compound could serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. For example, its derivatives could be used in the production of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism by which Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of isoxazole-3-carboxylate derivatives, which are often explored for their biological activities and synthetic versatility. Below is a comparative analysis with key analogs:

Key Observations:

Heterocyclic Fusion vs. Aryl Substitution :

- The target compound and Methyl 5-(Benzofuran-2-yl)-isoxazole-3-carboxylate () both incorporate fused heterocycles (pyrazole or benzofuran with isoxazole). These fused systems enhance rigidity and may influence binding to biological targets .

- In contrast, Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate () substitutes the isoxazole with a simple aryl group, which reduces steric hindrance and alters electronic properties (e.g., electron-donating methoxy groups enhance π-π interactions) .

Ester vs.

Impact of Substituents on Physical Properties :

- Melting points vary significantly with substituent bulk and polarity. For example, Ethyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate (142–144°C) has a higher melting point than Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (86–88°C) due to increased molecular symmetry and intermolecular interactions from the dimethoxy group .

Hydrogen Bonding and Crystal Packing

While crystallographic data for the target compound is unavailable, highlights the role of hydrogen bonding in dictating the solid-state behavior of similar molecules. Pyrazole and isoxazole rings can act as both donors and acceptors, forming robust networks (e.g., N–H···O or O–H···N interactions). For example, the carboxylic acid derivative () may exhibit stronger intermolecular hydrogen bonds compared to its ester analog, affecting solubility and stability .

Biological Activity

Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 221.21 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The following table summarizes key findings from these studies:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells.

- Cell Cycle Arrest : Research indicates that the compound may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit key kinases involved in cancer progression, such as Aurora-A kinase, further contributing to their anticancer properties .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory activity:

In Vivo Studies

Animal models have been employed to evaluate the anti-inflammatory effects of this compound. The results indicate a reduction in inflammatory markers and improved clinical scores in models of acute and chronic inflammation.

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Breast Cancer Treatment : A study involving MCF7 cell lines showed that treatment with this compound resulted in significant tumor size reduction in xenograft models.

- Lung Cancer : In A549 models, the compound not only inhibited tumor growth but also enhanced the efficacy of standard chemotherapy agents.

Q & A

Q. What are the common synthetic routes for Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrazole-isoxazole hybrids are synthesized via base-catalyzed reactions (e.g., K₂CO₃) between chlorinated pyrazole intermediates and phenol derivatives . Key intermediates like 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde are characterized using ¹H/¹³C-NMR, IR spectroscopy, and melting point analysis. Purity is confirmed via GC (≥98%) .

- Example : Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate derivatives are synthesized via Corey-Bakshi-Shibata reduction, with yields ranging from 64% to 91% and structural validation via NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C-NMR identifies functional groups and regiochemistry (e.g., pyrazole C-H protons at δ 6.2–7.5 ppm). IR confirms carbonyl (C=O) stretches (~1700 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves bond lengths (C-C: 1.34–1.50 Å) and torsion angles. For example, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate crystallizes in a monoclinic system (R factor = 0.044) .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in fume hoods. Avoid inhalation/contact with intermediates like chlorinated pyrazoles .

- For spills, absorb with inert materials (e.g., silica gel) and dispose via authorized hazardous waste protocols .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

- Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs like R₂²(8) rings in hydrogen-bonded networks. For example, N-H···O interactions between pyrazole NH and isoxazole carbonyl groups stabilize layered structures . Computational tools (e.g., Mercury) map these interactions to predict solubility and stability .

Q. How can discrepancies in crystallographic refinement be resolved using SHELX software?

- Methodological Answer :

- Issue : Overfitting due to twinning or weak data.

- Solution : Use SHELXL’s TWIN command for twinned data and PART instructions for disordered atoms. Validate with R₁ (>0.05 indicates poor refinement) and check residual electron density maps .

- Example : SHELXE’s robustness in experimental phasing resolves ambiguities in high-throughput crystallography .

Q. What computational strategies predict the compound’s biological activity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger assesses binding to targets like SARS-CoV-2 Mpro protease (binding energy: −8.5 to −9.2 kcal/mol) .

- Quantum Descriptors : Calculate ionization potential (IP), electron affinity (EA), and electrophilicity index (ω) using DFT (B3LYP/6-31G*). For example, ω > 1.5 eV indicates high reactivity .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

- Methodological Answer :

- SAR Studies : Replace the methyl group with electron-withdrawing groups (e.g., -NO₂) to enhance enzyme inhibition. For instance, 5-(3-nitrophenyl)isoxazole-3-carboxylate derivatives show improved IC₅₀ values against proteases .

- Table : Bioactivity of Derivatives

| Substituent | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Nitrophenyl | SARS-CoV-2 Mpro | 12.3 | |

| 4-Bromophenyl | CYP450 | 45.7 |

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and crystallographic data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.